molecular formula C11H18N2O B13148186 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

Cat. No.: B13148186
M. Wt: 194.27 g/mol
InChI Key: UUPZZSNXYHXJEN-UHFFFAOYSA-N
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Description

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2O/c1-9-7-13(6-5-12-9)8-11-4-3-10(2)14-11/h3-4,9,12H,5-8H2,1-2H3

InChI Key

UUPZZSNXYHXJEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine typically involves the reaction of 5-methylfurfural with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the piperazine ring can yield different piperazine derivatives .

Scientific Research Applications

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[(5-methylfuran-2-yl)methyl]pyrrole
  • 3-Methyl-2-(2-methyl-2-butenyl)-furan
  • 1-[(3-methylpyridin-2-yl)methyl]piperazine

Uniqueness

Compared to similar compounds, 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is unique due to its specific combination of a furan ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is a piperazine derivative notable for its unique structural features, including a piperazine ring with a methyl group at the third position and a 5-methylfuran moiety at the first position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : Approximately 194.27 g/mol

The compound's structure allows it to engage in various biological interactions, which are critical for its pharmacological properties.

Antidepressant Activity

Piperazine derivatives, including this compound, have been studied for their potential antidepressant effects. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that such compounds can enhance mood and alleviate depressive symptoms through various mechanisms, including receptor modulation and neurochemical alterations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, the compound has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains indicate promising antibacterial effects. Below is a summary table of antimicrobial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250
Bacillus subtilis125
Candida parapsilosis0.49

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Study on Antidepressant Effects

A study conducted on piperazine derivatives indicated that compounds similar to this compound exhibited significant antidepressant-like behavior in animal models. The results showed improved locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood-related behaviors.

Antimicrobial Efficacy Evaluation

In another study focusing on the antimicrobial properties of piperazine derivatives, this compound was tested against multiple resistant strains. The compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

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